molecular formula C23H24N6 B2387589 1-(3,4-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 890888-46-7

1-(3,4-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2387589
CAS No.: 890888-46-7
M. Wt: 384.487
InChI Key: RITYWKJPZMUFOD-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 3,4-dimethylphenyl group at position 1 and a 4-phenylpiperazinyl moiety at position 2. The molecular formula is C₂₃H₂₃FN₆ (monoisotopic mass: 402.1968 g/mol), with a ChemSpider ID of 1505307 .

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6/c1-17-8-9-20(14-18(17)2)29-23-21(15-26-29)22(24-16-25-23)28-12-10-27(11-13-28)19-6-4-3-5-7-19/h3-9,14-16H,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITYWKJPZMUFOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of specific functional groups under reducing conditions.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions may vary depending on the substituents involved, but typical reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities modulated by substituents on the core structure. Below is a systematic comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives

Compound Name (Reference) R1 Substituent R2 Substituent Molecular Weight (g/mol) Notable Properties/Biological Activity
Target Compound 3,4-Dimethylphenyl 4-Phenylpiperazinyl 402.48 High lipophilicity; potential CNS activity
1-(4-Methylbenzyl)-4-(4-o-tolylpiperazinyl) 4-Methylbenzyl 4-(2-Methylphenyl)piperazinyl 439.53 (calc.) Structural analog with enhanced steric bulk
1-(4-Chlorobenzyl)-4-(4-phenylpiperazinyl) 4-Chlorobenzyl 4-Phenylpiperazinyl 419.88 (calc.) Modulates GPR35/GPR55 receptors
1-(4-Methoxyphenyl)-4-(3-methoxyphenylpiperazinyl) 4-Methoxyphenyl 4-(3-Methoxyphenyl)piperazinyl 417.47 (calc.) Electron-donating groups may reduce metabolic stability
4-(4-(3,4-Dichlorobenzyl)piperazinyl)-1-phenyl Phenyl 4-(3,4-Dichlorobenzyl)piperazinyl 469.34 (calc.) Halogenated groups for enhanced receptor binding
4-[4-(2-(4-Methylphenoxy)ethyl)piperazinyl]-1-phenyl Phenyl 4-[2-(4-Methylphenoxy)ethyl]piperazinyl 443.52 (calc.) Ether linkage for improved solubility
5-(4-Fluorophenyl)-4-(3,4-dichlorophenylpiperazinyl) Thieno[2,3-d]pyrimidine core 4-(3,4-Dichlorophenyl)piperazinyl 485.35 (calc.) Dual halogenation for potent kinase inhibition

Key Observations

Substituent Effects on Lipophilicity: The target compound’s 3,4-dimethylphenyl group increases lipophilicity compared to electron-withdrawing groups (e.g., 4-chlorobenzyl in ), which may enhance blood-brain barrier penetration .

Piperazine Modifications :

  • 4-Phenylpiperazinyl (target compound) is associated with serotonin receptor affinity, while halogenated piperazines (e.g., 3,4-dichlorophenyl in ) enhance kinase inhibition .
  • Ether-linked piperazines (e.g., ) balance solubility and receptor binding.

Kinase Inhibition: Halogenated analogs (e.g., ) demonstrate potent activity due to halogen bonding with ATP-binding pockets.

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods in , involving Vilsmeier–Haack formylation or hydrazine intermediates.
  • Piperazine coupling (e.g., ) typically uses nucleophilic substitution or reductive amination.

Research Findings and Implications

  • The 3,4-dimethylphenyl group may confer metabolic stability over methylbenzyl or chlorobenzyl derivatives .
  • Halogenated Derivatives : Compounds like exhibit strong kinase inhibition, highlighting the importance of halogen atoms in optimizing binding affinity.
  • Piperazine Flexibility : Substituents on the piperazine ring (e.g., phenyl, dichlorophenyl) allow fine-tuning of selectivity across receptor subtypes .

Biological Activity

1-(3,4-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a member of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer therapy and other therapeutic areas. The structural features of this compound suggest significant interactions with biological targets, particularly in the context of cell cycle regulation and apoptosis.

Structural Characteristics

The compound features a pyrazolo ring fused with a pyrimidine structure, substituted with a 3,4-dimethylphenyl group and a 4-phenylpiperazine moiety. These structural attributes contribute to its biological activity and potential as a therapeutic agent.

Biological Activity Overview

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit a range of biological activities including:

  • Inhibition of Cyclin-Dependent Kinase 2 (CDK2) : This is particularly relevant for cancer treatment as CDK2 plays a crucial role in cell cycle progression. In vitro studies have shown that certain derivatives possess significant cytotoxic effects against various cancer cell lines such as MCF-7 and HCT-116, with IC50 values indicating potent activity against these cells.
  • Antitumor Activity : The compound has demonstrated promising results in inducing apoptosis in cancer cells. For instance, one study reported that a related compound exhibited an IC50 of 2.24 µM against A549 lung cancer cells, which was significantly lower than that of doxorubicin (9.20 µM), indicating its potential as an effective anticancer agent .

Case Study 1: Anticancer Efficacy

A study conducted on various pyrazolo[3,4-d]pyrimidine derivatives highlighted the anticancer properties of these compounds. The findings revealed that the target compound could induce apoptosis in A549 cells at low micromolar concentrations, with flow cytometric analysis showing a notable increase in apoptotic cell populations when treated with the compound .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to CDK2 and other target proteins. These studies provide insights into the mechanism of action and guide further modifications for improved efficacy and selectivity against specific cancer cell lines. The unique combination of substituents in this compound may enhance its selectivity compared to other derivatives.

Comparative Analysis of Related Compounds

The following table summarizes some structurally similar compounds along with their biological activities:

Compound NameStructure FeaturesBiological Activity
1-(2-Methylphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidineSubstituted piperazineCDK2 inhibition
1-(Phenyl)-4-(N,N-diethylamino)-1H-pyrazolo[3,4-d]pyrimidineDifferent amine substituentAntitumor activity
1-(3-Chlorophenyl)-4-(N,N-dimethylaminomethyl)-1H-pyrazolo[3,4-d]pyrimidineHalogen substitutionPotential neuroprotective effects

The mechanism through which this compound exerts its effects involves interaction with specific protein targets such as CDK2. The binding affinity to these targets is critical for its inhibitory effects on cell proliferation and induction of apoptosis.

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